(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride
Overview
Description
“(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1354963-79-3 . It has a molecular weight of 231.67 . The IUPAC name for this compound is 2,2,2-trifluoro-N-(2-thienylmethyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8F3NS.ClH/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3,11H,4-5H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature at room temperature .Scientific Research Applications
Photoinitiation and Polymerization
(Thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride and its derivatives have been studied for their photoinitiating abilities for radical and cationic polymerizations under near-UV and visible light-emitting diodes (LEDs). Such compounds have shown excellent photoinitiating abilities, particularly in overcoming oxygen inhibition in polymerization processes (Zhang et al., 2015).
Crystal Structure Analysis
This compound and its related derivatives have been utilized in crystallography. For example, N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride has been analyzed for its crystal structure, which is useful in understanding the molecular arrangement and properties of such compounds (Silva et al., 2014).
Catalysis in Chemical Synthesis
These compounds have been explored as catalysts in chemical synthesis. For instance, they have been used in the efficient synthesis of amide bonds between carboxylic acids and amines, a critical reaction in peptide synthesis (El Dine et al., 2015).
Material Synthesis and Analysis
The synthesis and analysis of materials containing (thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine structures have been a subject of interest. This includes the synthesis of salts and their structural confirmation through various analytical methods, contributing to the development of new materials (Safonov et al., 2017).
Corrosion Inhibition
Derivatives of thiophene, including those similar to (thiophen-2-ylmethyl)(2,2,2-trifluoroethyl)amine, have been studied for their role in corrosion inhibition. This is particularly significant in protecting metals like steel in corrosive environments (Daoud et al., 2014).
Optoelectronic Device Synthesis
Compounds featuring thiophen-2-ylmethyl structures have been investigated for their potential in optoelectronic device synthesis. Their properties make them suitable for applications in devices requiring specific electronic and optical characteristics (Chmovzh & Rakitin, 2021).
Safety and Hazards
Properties
IUPAC Name |
2,2,2-trifluoro-N-(thiophen-2-ylmethyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NS.ClH/c8-7(9,10)5-11-4-6-2-1-3-12-6;/h1-3,11H,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFHZUKGFHQQAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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